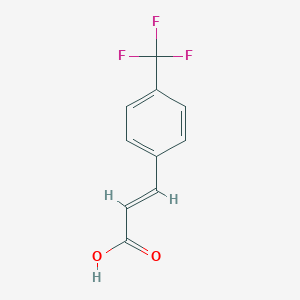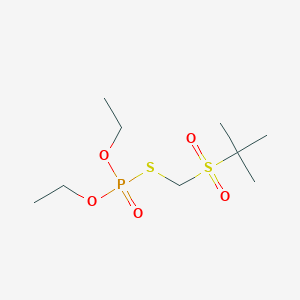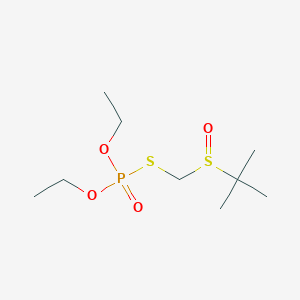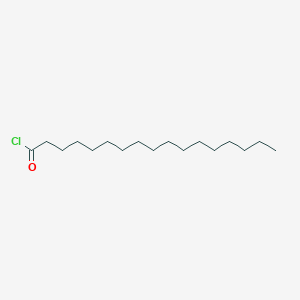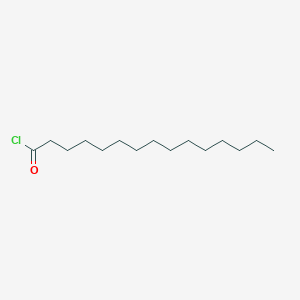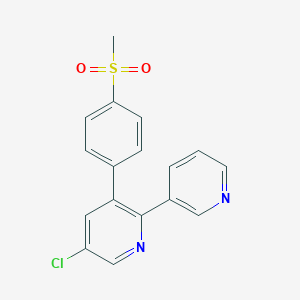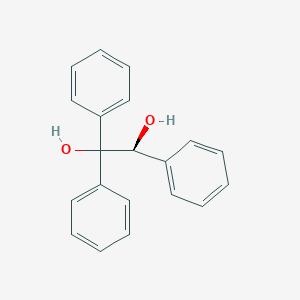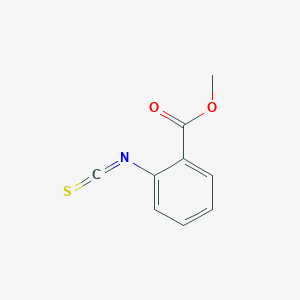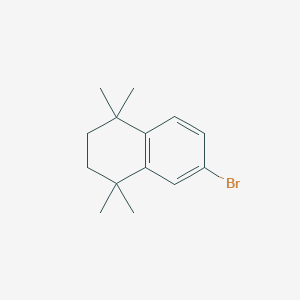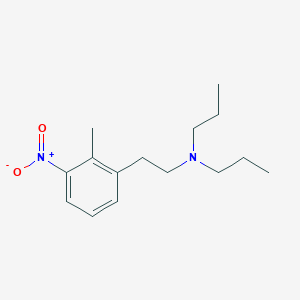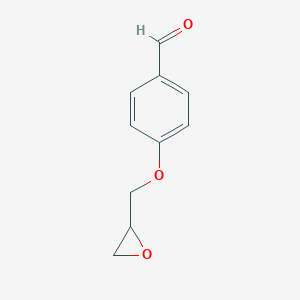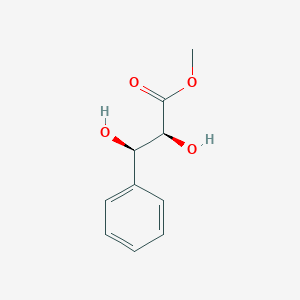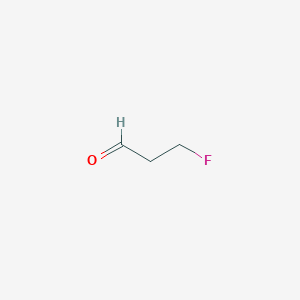![molecular formula C11H13F3O5S B104630 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS No. 160969-03-9](/img/structure/B104630.png)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Vue d'ensemble
Description
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a compound that can be associated with the family of methanesulfonates, which are known for their various applications in organic synthesis and medicinal chemistry. Methanesulfonates are typically used as intermediates, protecting groups, or leaving groups in chemical reactions due to their stability and reactivity.
Synthesis Analysis
The synthesis of methanesulfonate derivatives often involves the use of sulfene intermediates, as seen in the preparation of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates . The synthesis may also involve catalysis by metal methanesulfonates, such as ferrous methanesulfonate, which has been shown to be an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions . Additionally, methanesulfonic acid has been used as a catalyst in the synthesis of fluoro-containing compounds, which could be relevant to the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate .
Molecular Structure Analysis
The molecular structure of methanesulfonate derivatives can be complex, with the potential for various functional groups to be attached to the methanesulfonate moiety. For instance, the crystal structure of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was determined by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Methanesulfonates participate in a variety of chemical reactions. Aryl methanesulfonates, for example, can be selectively deprotected under mild conditions, which highlights the utility of methanesulfonate as a protecting group for phenols . The sulfonation of phenyl methanesulfonates has been studied, providing insights into the reactivity of these compounds under different conditions . Furthermore, the metabolism of methanesulfonic acid by microbes indicates that methanesulfonates can be biologically active and participate in biogeochemical cycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonates are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly alter the chemical and physical behavior of these compounds, as seen in the study of hexafluoropropan-2-ol derivatives . Methanesulfonates are generally stable compounds, but their reactivity can be modulated by the presence of different substituents, as demonstrated by the varying antineoplastic activity of different (methylsulfonyl)methanesulfonate esters .
Relevant Case Studies
Case studies involving methanesulfonates often focus on their biological effects and applications. For instance, ethyl methanesulfonate has been used as a chemical mutagen to study its effects on growth and RNA synthesis in maize seedlings , and its induced chromosome breakage in mice . A case report of a massive intake of ethyl methanesulfonate in a human patient revealed its potential for causing neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity, which were successfully treated with palliative therapies . These studies provide valuable information on the safety and potential risks associated with the use of methanesulfonates in various contexts.
Applications De Recherche Scientifique
- Specific Scientific Field: Medicine, specifically in the treatment of benign prostatic hypertrophy .
- Summary of the Application: “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate” is an intermediate of Silodosin , which is an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy .
- Methods of Application or Experimental Procedures: While the specific methods of application or experimental procedures were not detailed in the sources, it is known that this compound is used in the synthesis of Silodosin . The exact procedures would likely involve complex organic chemistry reactions under controlled conditions.
The synthesis of this compound involves complex organic chemistry reactions under controlled conditions . The outcomes of using this compound in the synthesis of Silodosin have been positive, as Silodosin is a widely used medication for the treatment of benign prostatic hypertrophy .
The synthesis of this compound involves complex organic chemistry reactions under controlled conditions . The outcomes of using this compound in the synthesis of Silodosin have been positive, as Silodosin is a widely used medication for the treatment of benign prostatic hypertrophy .
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMCBMXHWZNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441213 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
CAS RN |
160969-03-9 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160969-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

